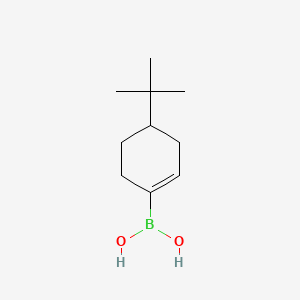

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid

Descripción general

Descripción

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a versatile boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a cyclohexene ring substituted with a tert-butyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.

Synthetic Routes and Reaction Conditions:

Grignard Reaction: The compound can be synthesized by reacting tert-butylcyclohexene with a Grignard reagent (eg

Boronic Acid Exchange: Another method involves the exchange reaction of a pre-existing boronic acid with tert-butylcyclohexene under specific conditions to introduce the boronic acid functionality.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form borates or reduction to form boronic esters.

Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Solvents: Organic solvents such as toluene or tetrahydrofuran (THF) are often used.

Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Borates and Boronic Esters: Formed through oxidation and reduction reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The compound has been explored for its potential as an anticancer agent. Boronic acids, including (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, have shown promise in targeting cancer-related pathways. Specifically, they can inhibit the activity of proteasomes, which play a critical role in protein degradation and cell cycle regulation. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death .

Case Study: CDC42/RHOJ Inhibitors

Research has indicated that derivatives of boronic acids can act as inhibitors of CDC42 GTPases, implicated in tumor growth and metastasis. In a study involving various analogs, compounds similar to this compound demonstrated significant antiproliferative activity against multiple cancer cell lines, suggesting their potential utility in cancer therapy .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of pharmaceuticals and agrochemicals .

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Amount | Solvent | Catalyst | Temperature |

|---|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)benzonitrile | 1.00 mmol | Toluene/Dioxane | Tetrakis(triphenylphosphine)palladium(0) | Reflux |

| This compound | 1.20 mmol | |||

| Sodium Carbonate | 2 N (6 ml total) |

This table summarizes a typical reaction setup where this compound is involved in synthesizing complex organic compounds.

Material Science

Polymer Chemistry

Boronic acids are also significant in polymer chemistry, particularly in the formation of boronate esters that can be used to create dynamic covalent networks. These materials exhibit unique properties such as self-healing and adaptability, making them suitable for various applications including drug delivery systems and smart materials .

Analytical Chemistry

Detection Methods

The compound's boron content allows it to be used in various analytical techniques such as NMR spectroscopy and mass spectrometry. These methods enable the characterization of complex mixtures and the monitoring of chemical reactions involving boron-containing compounds .

Mecanismo De Acción

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic molecules undergoing synthesis, with the boronic acid group acting as a key intermediate.

Comparación Con Compuestos Similares

Phenylboronic Acid: Similar in structure but lacks the cyclohexene ring.

Biphenylboronic Acid: Contains two phenyl rings instead of a cyclohexene ring.

Alkylboronic Acids: Similar boronic acid functionality but with different alkyl groups.

Uniqueness: (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is unique due to its cyclohexene ring, which provides additional stability and reactivity compared to simpler boronic acids. This makes it particularly useful in specific synthetic applications where the cyclohexene ring can influence the outcome of the reaction.

Actividad Biológica

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Boronic acids, including this compound, exhibit diverse biological activities primarily through their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to modulate enzymatic activities and participate in molecular recognition processes.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites, affecting their catalytic functions.

- Cellular Uptake Enhancement : Modifications with boronic acids can enhance the cellular uptake of therapeutic agents, as demonstrated in studies involving boronated RNase A which showed increased cytotoxicity due to enhanced cellular delivery .

- Antiviral Activity : Some boronic acids have shown potential as antiviral agents by inhibiting viral proteases essential for viral replication .

Biological Activities

The biological activities of this compound have been investigated in various contexts:

Antitumor Activity

Research indicates that certain boronic acids exhibit anticancer properties by targeting specific pathways involved in tumor growth. For example, derivatives have been tested against multiple tumor types, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

Boronic acids have been explored for their antibacterial and antifungal activities. The structural modifications of boronic acids can enhance their effectiveness against resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various boronic acid derivatives, including this compound, against cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.2 | MCF7 (Breast Cancer) |

| Control Drug | 4.8 | MCF7 |

Case Study 2: Antiviral Activity

In another study, the compound was assessed for its inhibitory effect on SARS-CoV-2 Mpro protease. It demonstrated a moderate inhibition rate at concentrations around 20 μM, suggesting potential as a therapeutic agent against COVID-19 .

| Compound | Inhibition (%) | Concentration (μM) |

|---|---|---|

| This compound | 23% | 20 |

| Control | 10% | 20 |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid demonstrates exceptional performance in palladium- and nickel-catalyzed cross-couplings. Key findings include:

Reaction Scope

-

Couples with aryl halides (Br, Cl) and triflates to form biaryl compounds

-

Compatible with electron-rich and electron-poor aryl partners (Table 1)

-

Successfully reacts with heteroaromatic systems (e.g., pyridinyl derivatives)

Catalytic Systems

Mechanistic Features

Protodeboronation Reactions

The compound undergoes catalytic protodeboronation under radical conditions:

Key Parameters

-

Additives : Thiophenol (HAT agent)

Radical Evidence

-

Radical trapping experiments with TEMPO completely inhibit reactivity

-

Cyclopropylmethyl derivatives undergo ring-opening, confirming radical intermediates

Reaction Equation

Oxidation Reactions

-

Forms stable boronate esters with diols (e.g., pinacol)

Substitution Reactions

-

Halogen Exchange : Reacts with XeF₂ to form fluorocyclohexene derivatives

-

Nucleophilic Displacement : Participates in Chan-Lam couplings with amines

Steric Effects on Reactivity

The tert-butyl group significantly impacts reaction outcomes:

Propiedades

IUPAC Name |

(4-tert-butylcyclohexen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h6,8,12-13H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJWLDFYBBQYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656874 | |

| Record name | (4-tert-Butylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-91-8 | |

| Record name | B-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.